![molecular formula C7H5ClFNO2 B112103 5-Amino-2-chloro-4-fluorobenzoic acid CAS No. 172404-33-0](/img/structure/B112103.png)
5-Amino-2-chloro-4-fluorobenzoic acid
Overview
Description
5-Amino-2-chloro-4-fluorobenzoic Acid is an intermediate in the synthesis of Saflufenacil-d7 . It has a molecular weight of 189.57 and a molecular formula of C7H5ClFNO2 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-2-chloro-4-fluorobenzoic acid . The InChI code is 1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) . The compound’s structure can also be represented by the SMILES string: C1=C(C(=CC(=C1N)F)Cl)C(=O)O .Physical And Chemical Properties Analysis
5-Amino-2-chloro-4-fluorobenzoic acid is a white solid . It has a molecular weight of 189.57 and a molecular formula of C7H5ClFNO2 . The compound should be stored at 0-5°C .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Antibacterial Agents : Fluorine-containing compounds like 4-fluorobenzoic acid derivatives are used in synthesizing new biologically active molecules, including potential antibacterial agents (Holla, Bhat & Shetty, 2003).
- Optimization in Synthesis : Studies have been conducted to optimize the synthesis process of related compounds such as Methyl 2-amino-5-fluorobenzoate, highlighting the efficiency in synthesis methods (Yin Jian-zhong, 2010).
- Antitumor Activity : Amino acid ester derivatives containing fluorine-substituted compounds have been synthesized and tested for antitumor activity, showing potential in cancer treatment (Xiong et al., 2009).
- Synthesis of Heterocycles for Drug Discovery : Derivatives of chloro and fluoro-substituted benzoic acids, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, are used in the synthesis of various heterocyclic compounds relevant in drug discovery (Křupková et al., 2013).
Chemical and Biochemical Research
- Herbicidal Activity : Studies on compounds like 3-Chloro-4-fluorobenzoylthiourea, derived from related benzoic acid compounds, have shown promising herbicidal activity (Liu Chang-chun, 2006).
- Fluorimetric Analysis : Fluorine-containing compounds are used in fluorimetric methods for determining amino acids, showcasing their utility in biochemical assays (Imai & Watanabe, 1981).
Miscellaneous Applications
- Regioselective Synthesis : Studies in regioselective ortho-lithiation of fluoroarenes with chlorine or bromine substitutions have been conducted to explore new synthetic pathways (Mongin & Schlosser, 1996).
- Antidiabetic Activity : Synthesis of fluorobenzothiazole derivatives has been researched for their potential antidiabetic activity (Pattan et al., 2005).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-Amino-2-chloro-4-fluorobenzoic acid are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Amino-2-chloro-4-fluorobenzoic acid is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound, but more research is needed to understand these effects.
properties
IUPAC Name |
5-amino-2-chloro-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBUJGJERTPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476607 | |
Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloro-4-fluorobenzoic acid | |
CAS RN |
172404-33-0 | |
Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.